molecular formula C13H16N2O3 B3001127 10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one CAS No. 702667-77-4

10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one

Cat. No. B3001127
CAS RN: 702667-77-4
M. Wt: 248.282
InChI Key: CXCPJLSNYLJTEO-UHFFFAOYSA-N
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Description

10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one, also known as EMTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. EMTB has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Scientific Research Applications

  • Chemical Transformations : The compound has been studied for its unique chemical transformations. For instance, Sedova et al. (2017) observed that related compounds undergo slow isomerization in DMSO solution, forming mixtures with other complex compounds (Sedova, Krivopalov, & Shkurko, 2017).

  • Synthesis Methods : Research has focused on developing synthesis methods for compounds in the same family. Gein et al. (2017) synthesized N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, a related compound, via three-component reactions (Gein, Zamaraeva, Dmitriev, Nasakin, 2017).

  • Structural Studies : The structural features of closely related compounds have been extensively analyzed. For example, Gumus et al. (2018) conducted experimental and theoretical studies on the molecular structure of a similar compound using X-ray diffraction and spectroscopy (Gumus, Kansız, Aydemir, Gorobets, Dege, 2018).

  • Antimicrobial Activities : Research into the antimicrobial properties of related compounds has been conducted. Mohamed et al. (2012) explored the antimicrobial activities of 8-Ethoxycoumarin Derivatives, showing the potential of these compounds in combating microbial infections (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, Khafagy, 2012).

  • Pharmacological Potential : Compounds in this family have shown pharmacological potential. For example, Makkar and Chakraborty (2018) derived compounds from red seaweed exhibiting significant anti-inflammatory and antioxidative properties (Makkar, Chakraborty, 2018).

  • Antileishmanial Properties : Cabanillas et al. (2012) isolated compounds from Piper dennisii showing promising antileishmanial activity, indicative of the therapeutic potential of these compounds (Cabanillas, Le Lamer, Castillo, Arévalo, Estevez, Rojas, Valadeau, Bourdy, Sauvain, Fabre, 2012).

properties

IUPAC Name

6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-17-10-6-4-5-8-9-7-13(2,18-11(8)10)15-12(16)14-9/h4-6,9H,3,7H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCPJLSNYLJTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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